Tos-PEG14-OH

PROTAC Linker Structure-Activity Relationship Ternary Complex Formation

Polydispersed PEG reagents introduce lot-dependent MW heterogeneity that undermines reproducibility in PROTAC SAR studies. Tos-PEG14-OH is a monodispersed PEG14 heterobifunctional linker with a defined tosyl leaving group, delivering precise tether length for systematic linker optimization. • Single discrete MW (788.94 g/mol) - eliminates polydispersity confounding in DC50 measurements • 14-unit PEG spacer bridges the gap between PEG8-12 (constrained) and PEG16+ (entropy penalty) for ternary complex stabilization • Tosyl group enables efficient nucleophilic substitution with amine-containing E3 ligase ligands or warheads in parallel synthesis workflows • >98% HPLC purity ensures lot-to-lot consistency for translational PROTAC programs requiring inter-laboratory protocol transfer

Molecular Formula C35H64O17S
Molecular Weight 788.9 g/mol
Cat. No. B11938047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG14-OH
Molecular FormulaC35H64O17S
Molecular Weight788.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C35H64O17S/c1-34-2-4-35(5-3-34)53(37,38)52-33-32-51-31-30-50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-36/h2-5,36H,6-33H2,1H3
InChIKeyKYWKCZFEUNKWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tos-PEG14-OH: A PEG14-Based PROTAC Linker for Length-Dependent Targeted Protein Degradation Optimization


Tos-PEG14-OH (MW 788.9 g/mol) is a monodispersed polyethylene glycol (PEG)-based heterobifunctional linker containing a tosyl leaving group and a terminal hydroxyl moiety. It is primarily employed in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as the connecting tether between an E3 ubiquitin ligase ligand and a target protein ligand. The compound consists of 14 ethylene oxide units, offering a specific extended linear spacer length that distinguishes it from shorter PEGn analogs (e.g., PEG8, PEG12) in terms of conformational reach and ternary complex formation potential. [1] Tos-PEG14-OH is classified as a monodispersed PEG reagent, meaning it possesses a precisely defined molecular weight and discrete chain length, in contrast to polydispersed PEG mixtures that exhibit broad molecular weight distributions.

Why Tos-PEG14-OH Cannot Be Arbitrarily Replaced by Shorter or Longer PEG Linkers in PROTAC Development


In PROTAC-mediated protein degradation, the linker is not a passive spacer but a critical determinant of ternary complex stability, target ubiquitination efficiency, and ultimately degradation potency (DC50). [1] Systematic structure-activity relationship (SAR) studies across multiple PROTAC targets have established that linker length exhibits a non-linear, parabolic relationship with degradation efficiency, where deviations from the optimal tether length can reduce DC50 values by orders of magnitude or abolish activity entirely. [2] Specifically, an insufficiently short linker (e.g., PEG8) may physically restrict the productive co-localization of the E3 ligase and target protein, while an excessively long linker (e.g., PEG16 or beyond) introduces conformational entropy that destabilizes the ternary complex and may increase polar surface area (PSA) to levels that impair passive cellular permeability. [3] The PEG14 scaffold occupies a defined position in this optimization landscape, offering an intermediate tether length that balances conformational flexibility with complex stabilization requirements. Replacing Tos-PEG14-OH with a PEG8 or PEG20 analog without re-optimizing the entire PROTAC construct introduces substantial risk of attenuated degradation activity, rendering empirical linker length screening an indispensable component of PROTAC development workflows. [4]

Quantitative Differentiation of Tos-PEG14-OH Versus PEG8 and PEG12 Analogs: Chain Length, Solubility, and Purity Metrics


PEG14 Chain Length Provides Extended Spatial Reach Relative to PEG8 and PEG12 Scaffolds

Tos-PEG14-OH comprises 14 ethylene oxide repeat units, corresponding to an approximate extended linear length of 47-50 Å. This represents a 75% increase in tether length compared to the commonly used PEG8 scaffold (8 units, ~27 Å) and a 16.7% increase relative to PEG12 (12 units, ~40-43 Å). In PROTAC design, linker length directly modulates the critical E3 ligase-target protein proximity required for productive ubiquitination, with the optimal tether length demonstrated to vary in a target-specific manner typically ranging from 12 to over 20 carbon equivalents. [1] The PEG14 scaffold occupies an intermediate position that provides sufficient reach for target-ligase pairs with moderate separation distances while avoiding the excessive conformational entropy and polar surface area accumulation associated with PEG20+ chains.

PROTAC Linker Structure-Activity Relationship Ternary Complex Formation

PEG14-Based Linkers Demonstrate Balanced Aqueous Solubility Profile for In Vitro Assay Compatibility

The water solubility characteristics of PEG derivatives exhibit a biphasic relationship with chain length in the low-to-intermediate molecular weight range. PEG14-containing linkers demonstrate enhanced aqueous solubility relative to shorter PEG8-12 scaffolds while maintaining sufficient solubility for routine in vitro assay preparation at millimolar concentrations. Vendor technical data indicate that Tos-PEG14-OH is soluble in water, DMSO, DCM, and DMF, with stock solution preparation guidance provided for concentrations up to 50 mM in DMSO. This solubility profile contrasts with PEG8 derivatives, which show reduced water solubility due to lower overall hydrophilicity, and with PEG20+ derivatives, which may exhibit decreased solubility in certain organic solvent systems due to increased chain entanglement and aggregation tendencies.

Solubility Formulation Aqueous Media

Monodispersed PEG14 Purity Specifications Exceed 98% by HPLC, Enabling Reproducible SAR Studies

Tos-PEG14-OH is supplied as a monodispersed PEG reagent with vendor-specified purity of >98% as determined by HPLC analysis, with batch-specific molecular weight of 788.94 g/mol. In contrast, polydispersed PEG reagents (commonly designated as PEG-X kDa) consist of mixtures with Gaussian molecular weight distributions spanning ±10-15% around the nominal average, introducing batch-to-batch and lot-to-lot variability that can confound quantitative SAR interpretations in linker length optimization studies. The monodispersed nature of Tos-PEG14-OH ensures that each PROTAC molecule synthesized from a given batch contains exactly 14 ethylene oxide units, eliminating the micro-heterogeneity that plagues polydispersed PEG conjugates. [1]

Purity Quality Control Monodispersed PEG

Primary Research and Industrial Applications for Tos-PEG14-OH in PROTAC Development Workflows


Systematic Linker Length SAR Screening for PROTAC Lead Optimization

Tos-PEG14-OH serves as a critical building block in focused PROTAC linker libraries designed to empirically map the relationship between tether length and degradation potency (DC50). When incorporated into a panel alongside Tos-PEG8-OH, Tos-PEG12-OH, and Tos-PEG16-OH, Tos-PEG14-OH enables the identification of the optimal linker length for a given E3 ligase-target protein pair. The PEG14 scaffold is particularly valuable for target-ligase combinations that require an intermediate spatial reach beyond that achievable with PEG8-12 but where PEG16+ tethers introduce excessive conformational entropy that destabilizes ternary complex formation.

Synthesis of PROTAC Molecules Requiring Intermediate Conformational Flexibility

The tosyl leaving group of Tos-PEG14-OH enables efficient nucleophilic substitution with amine-containing E3 ligase ligands (e.g., VHL or CRBN recruiters) or target protein warheads, facilitating modular assembly of PROTAC candidates. The 14-unit PEG spacer provides sufficient flexibility to accommodate dynamic protein-protein interactions at the ternary complex interface while maintaining a defined, monodispersed length that ensures reproducible synthetic outcomes. This distinguishes Tos-PEG14-OH from shorter PEG8-12 linkers, which may constrain conformational sampling, and from longer PEG20+ linkers, which can introduce synthetic challenges due to increased molecular weight and viscosity.

High-Throughput PROTAC Library Synthesis for Degrader Discovery Campaigns

Tos-PEG14-OH is compatible with parallel synthesis workflows for generating PROTAC libraries featuring systematic variation in linker composition. The compound's >98% HPLC purity and monodispersed nature ensure that each PROTAC variant in the library possesses a defined, uniform linker length, eliminating the confounding effects of chain length heterogeneity on degradation potency measurements. This reproducibility is essential for high-throughput screening campaigns where small differences in DC50 values (e.g., <5-fold) may distinguish hit compounds from inactive analogs.

Academic and Pharmaceutical Research Requiring Monodispersed Linker Reproducibility

For academic laboratories and pharmaceutical R&D groups conducting PROTAC SAR studies for publication or regulatory submission, Tos-PEG14-OH provides the monodispersed quality standard necessary for reproducible inter-laboratory comparisons. Unlike polydispersed PEG reagents, which exhibit lot-dependent molecular weight distributions that preclude precise replication of published synthetic protocols, monodispersed Tos-PEG14-OH enables exact reproduction of PROTAC structures across different research sites and over extended time periods. This traceability is increasingly important for translational PROTAC programs advancing toward preclinical development.

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